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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

A Comprehensive Guide for Researchers and Drug Development Professionals

RG7167 (also known as CH4987655 and RO4987655) is a selective, orally active, small-
molecule inhibitor of MEK (mitogen-activated protein kinase kinase), a key component of the
RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various
human cancers, making MEK an attractive target for therapeutic intervention. RG7167
progressed to Phase | clinical trials for the treatment of advanced solid tumors. However, its
development was later discontinued. This guide provides a comparative analysis of the toxicity
profile of RG7167, drawing upon available data from preclinical and clinical studies, to offer
valuable insights for researchers and professionals in the field of drug development.

Executive Summary

RG7167 demonstrated a manageable but notable toxicity profile in Phase | clinical trials,
consistent with the known class effects of MEK inhibitors. The most frequently observed
adverse events were dermatological and gastrointestinal toxicities. Dose-limiting toxicities
included elevated creatine phosphokinase (CPK) and blurred vision. While showing some
preliminary anti-tumor activity, the overall risk-benefit assessment likely contributed to the
decision to halt its development. This guide summarizes the key toxicity findings, provides
available details on experimental methodologies, and visually represents the targeted signaling
pathway and a general workflow for toxicity assessment.

Data Presentation: Summary of Clinical Toxicity
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The following tables summarize the adverse events and dose-limiting toxicities observed in

Phase I clinical trials of RG7167 in both healthy volunteers and patients with advanced solid

tumors.

Table 1: Adverse Events in Healthy Volunteers Receiving Single Oral Doses of RG7167

(CH4987655)[1]

Adverse Event
Category

Mild (Grade 1) Moderate (Grade 2) Severe (Grade 3)

Total Events

21

Specific Moderate
AEs

Autonomic nervous
system imbalance (at
1 mg), Diarrhea,
abdominal pain,
autonomic nervous
system imbalance,

and acne (at 4 mg)

Table 2: Most Frequent Treatment-Related Adverse Events (All Grades) in Patients with

Advanced Solid Tumors

Receiving RG7167 (RO4987655)[2][3]

Adverse Event

Frequency (%)

Rash-related toxicity 91.8%
Gastrointestinal disorders 69.4%
- Diarrhea 32%
- Nausea 14%
Eye-related toxicity 26.5%

Table 3: Dose-Limiting Toxicities (DLTs) of RG7167 (RO4987655) in Patients with Advanced

Solid Tumors[2][3][4]
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Dose-Limiting Toxicity Grade Study Population
Elevated Creatine General Population &
_ Grade 3/4 .
Phosphokinase (CPK) Japanese Patients
Blurred Vision Grade 3 General Population

The Maximum Tolerated Dose (MTD) was determined to be 8.5 mg twice daily in the general
patient population and 4 mg twice daily in Japanese patients.[3][4]

Experimental Protocols

Detailed preclinical toxicology reports for RG7167 are not publicly available. However, clinical
trial publications reference preclinical studies that guided the clinical development.

Preclinical Toxicology (Summary)

A toxicology study in cynomolgus monkeys was conducted to inform the starting dose for
Phase | clinical trials.[2] The findings of these studies were consistent with the adverse events
later observed in humans, particularly gastrointestinal and dermatological toxicities, which are
known class effects of MEK inhibitors.[1]

Clinical Trial Methodology (Phase 1)

The clinical safety of RG7167 was evaluated in first-in-human, open-label, dose-escalation
Phase | studies.

e Study in Healthy Volunteers: A randomized, double-blind, placebo-controlled, single
ascending-dose study was conducted to assess the safety, tolerability, pharmacokinetics,
and pharmacodynamics of RG7167.[1]

» Studies in Patients with Advanced Solid Tumors: These studies utilized a standard 3+3 dose-
escalation design to determine the MTD, DLTs, and overall safety profile.[2][4] Patients
received RG7167 orally on a continuous daily or twice-daily dosing schedule in 28-day
cycles.[2][4] Safety assessments included regular monitoring of adverse events, laboratory
parameters (hematology, clinical chemistry), electrocardiograms, and ophthalmological
examinations.[1]
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Mandatory Visualization

Below are diagrams illustrating the targeted signaling pathway and a generalized experimental
workflow for toxicity assessment.
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of RG7167 on

MEK.
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Caption: A generalized workflow for the assessment of drug toxicity from preclinical to clinical
phases.

Comparative Discussion and Conclusion

The toxicity profile of RG7167 is largely consistent with that of other MEK inhibitors.
Dermatological toxicities, such as rash and acneiform dermatitis, are common class effects, as
are gastrointestinal disturbances like diarrhea and nausea. The ocular toxicity (blurred vision)
and muscle-related toxicity (elevated CPK) observed as DLTs for RG7167 are also reported
with other drugs in this class, although the frequency and severity can vary.

The discontinuation of RG7167's development, while not officially detailed, was likely a
multifactorial decision. The manageable but frequent nature of its adverse effects, particularly
the high incidence of rash-related toxicity (91.8%), may have been a contributing factor.[2]
While preliminary antitumor activity was observed, it may not have been sufficiently compelling
to outweigh the toxicity profile in a competitive landscape of MEK inhibitors.

For researchers and drug development professionals, the case of RG7167 underscores the
importance of a thorough evaluation of the therapeutic index. While on-target inhibition is
crucial, the associated on-target and off-target toxicities ultimately determine the clinical
viability of a drug candidate. This comparative analysis of RG7167's toxicity profile provides a
valuable reference point for the development of future MEK inhibitors and other targeted
therapies, highlighting key toxicities to monitor and manage in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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